Einecs 300-104-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-104-9 corresponds to a specific chemical compound registered under EU regulatory frameworks. EINECS listings typically include substances marketed in the EU between 1971 and 1981, and their risk assessments often rely on predictive models like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .

Given the absence of explicit data for 300-104-9, this analysis adopts a QSAR-driven approach to compare it with structurally or functionally similar EINECS compounds, such as substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates, which are well-documented in the literature .

Properties

CAS No. |

93920-20-8 |

|---|---|

Molecular Formula |

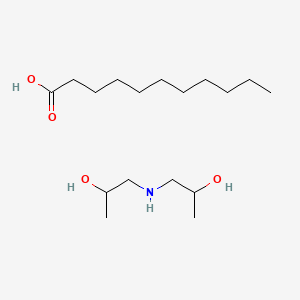

C17H37NO4 |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol;undecanoic acid |

InChI |

InChI=1S/C11H22O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-5(8)3-7-4-6(2)9/h2-10H2,1H3,(H,12,13);5-9H,3-4H2,1-2H3 |

InChI Key |

HPTCWSAVEQVHNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |

Related CAS |

93882-25-8 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 300-104-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced .

Scientific Research Applications

Einecs 300-104-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be utilized in the development of diagnostic reagents or as a preservative in various formulations . Industrially, it can be employed in the production of specialty chemicals, coatings, and other materials.

Mechanism of Action

The mechanism of action of Einecs 300-104-9 involves its interaction with specific molecular targets and pathways. For example, in its role as a preservative, it exerts antimicrobial effects by penetrating cell membranes and inhibiting key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .

Comparison with Similar Compounds

Methodology for Comparative Analysis

The comparison is based on:

Physicochemical Properties : Molecular weight, hydrophobicity (log Kow), and reactivity.

Toxicity Data : Acute toxicity endpoints (e.g., IC₅₀, EC₅₀) for aquatic and terrestrial organisms.

Regulatory and Safety Profiles : Hazard classifications and risk mitigation strategies.

Data sources include experimental studies, QSAR models validated per OECD guidelines, and EINECS inventory classifications .

Comparison with Similar EINECS Compounds

Substituted Mononitrobenzenes

- Example : 1-Chloro-4-nitrobenzene (CAS 100-00-5, EINECS 202-809-6).

- Properties: Property Value Molecular Formula C₆H₄ClNO₂ Molecular Weight 157.55 g/mol log Kow 2.1 (indicative) Acute Toxicity (Daphnia) EC₅₀ = 1.2 mg/L

Comparison Insight : Substituted nitrobenzenes exhibit moderate hydrophobicity and acute toxicity to aquatic organisms, driven by electron-withdrawing nitro groups enhancing reactivity .

Chlorinated Alkanes

- Example : 1,2-Dichloroethane (CAS 107-06-2, EINECS 203-458-1).

Properties :

Property Value Molecular Formula C₂H₄Cl₂ Molecular Weight 98.96 g/mol log Kow 1.48 Acute Toxicity (Fish) LC₅₀ = 32 mg/L Comparison Insight : Chlorinated alkanes show lower hydrophobicity but higher volatility, contributing to environmental persistence and bioaccumulation risks .

Organothiophosphates

- Example : Parathion (CAS 56-38-2, EINECS 200-271-7).

- Properties: Property Value Molecular Formula C₁₀H₁₄NO₅PS Molecular Weight 291.26 g/mol log Kow 3.83 Acute Toxicity (Birds) LD₅₀ = 2 mg/kg

Data-Driven Findings

Table 1: Comparative Toxicity and Physicochemical Profiles

| Compound Class | log Kow Range | Acute Toxicity (Avg. EC₅₀/LD₅₀) | Key Hazard |

|---|---|---|---|

| Substituted Nitrobenzenes | 1.5–2.5 | 1.5–5 mg/L (Aquatic) | Reactive intermediates, mutagenicity |

| Chlorinated Alkanes | 1.0–2.0 | 10–50 mg/L (Aquatic) | Volatility, carcinogenicity |

| Organothiophosphates | 3.0–4.5 | 1–10 mg/kg (Terrestrial) | Neurotoxicity, endocrine disruption |

- QSAR Predictions for EINECS 300-104-9 :

If structurally analogous to nitrobenzenes, 300-104-9 may exhibit EC₅₀ values <5 mg/L for daphnids, necessitating stringent aquatic exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.